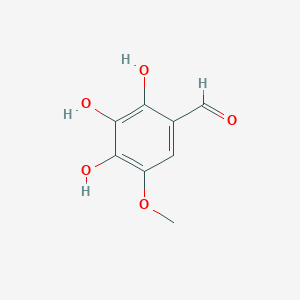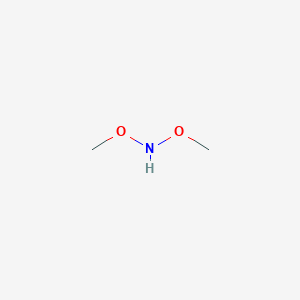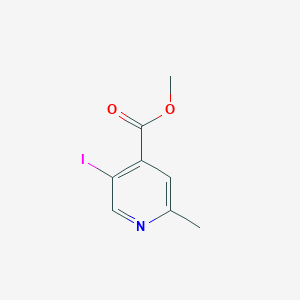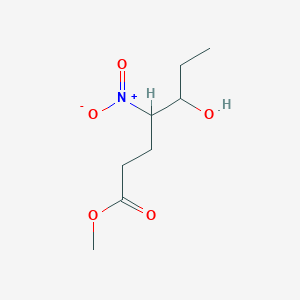
Methyl 5-hydroxy-4-nitroheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-hydroxy-4-nitroheptanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a heptanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-4-nitroheptanoate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, such as 5-hydroxyheptanoic acid, followed by esterification with methanol. The nitration reaction typically requires the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-hydroxy-4-nitroheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a nitroketone.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-nitro-4-oxopentanoate.
Reduction: Formation of Methyl 5-amino-4-hydroxyheptanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxy-4-nitroheptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 5-hydroxy-4-nitroheptanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-hydroxy-4-nitrohexanoate: Similar structure but with a shorter carbon chain.
Methyl 5-hydroxy-4-nitrooctanoate: Similar structure but with a longer carbon chain.
Methyl 5-amino-4-nitroheptanoate: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
Methyl 5-hydroxy-4-nitroheptanoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. Its hydroxyl and nitro groups allow for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89449-79-6 |
|---|---|
Molekularformel |
C8H15NO5 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 5-hydroxy-4-nitroheptanoate |
InChI |
InChI=1S/C8H15NO5/c1-3-7(10)6(9(12)13)4-5-8(11)14-2/h6-7,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
PVIKVPCAACFUCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CCC(=O)OC)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)

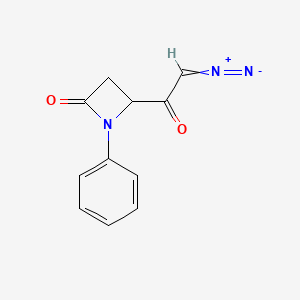
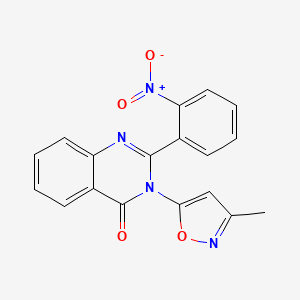
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
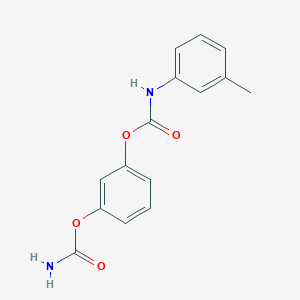
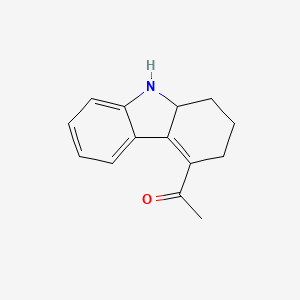
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
